Cas no 2624131-93-5 (8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid)

8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a nitroso-substituted tetrahydroisoquinoline derivative with a methoxy group at the 8-position and a carboxylic acid functionality at the 5-position. This compound is of interest in synthetic and medicinal chemistry due to its structural features, which make it a potential intermediate for the development of bioactive molecules. The nitroso group offers reactivity for further functionalization, while the methoxy and carboxylic acid moieties enhance solubility and provide sites for derivatization. Its well-defined structure allows for precise modifications, making it valuable for research in heterocyclic chemistry and drug discovery applications.
8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid structure
2624131-93-5 structure
Product name:8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
CAS No:2624131-93-5
MF:C11H12N2O4
Molecular Weight:236.223982810974
CID:6218122
PubChem ID:165906032

8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2624131-93-5
    • EN300-27751833
    • 8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
    • 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
    • インチ: 1S/C11H12N2O4/c1-17-10-3-2-8(11(14)15)7-4-5-13(12-16)6-9(7)10/h2-3H,4-6H2,1H3,(H,14,15)
    • InChIKey: UFPZPULTFWJUIX-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C(=O)O)C2=C1CN(CC2)N=O

計算された属性

  • 精确分子量: 236.07970687g/mol
  • 同位素质量: 236.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 79.2Ų

8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27751833-0.25g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-27751833-0.5g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-27751833-5.0g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-27751833-0.05g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-27751833-2.5g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-27751833-10.0g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-27751833-0.1g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-27751833-1.0g
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2624131-93-5 95.0%
1.0g
$1214.0 2025-03-19

8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 関連文献

8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acidに関する追加情報

Introduction to 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 2624131-93-5)

8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid, identified by its CAS number 2624131-93-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a family of molecules known for their diverse biological activities and relevance in drug discovery. The presence of both a methoxy group and a nitroso functional group makes this molecule particularly intriguing from a synthetic and pharmacological perspective.

The nitroso group in the molecule introduces unique reactivity, enabling various chemical transformations that are useful in both synthetic chemistry and potential bioactivity modulation. This feature has been exploited in recent research to explore novel derivatives with enhanced pharmacological properties. The methoxy group, on the other hand, serves as an electron-donating moiety, influencing the electronic distribution across the molecule and potentially affecting its interactions with biological targets.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological receptors with greater precision. Studies suggest that the structural framework of 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid may mimic key pharmacophores found in known bioactive molecules. This has opened up new avenues for designing drugs targeting neurological disorders, where tetrahydroisoquinoline derivatives have shown promise.

In particular, the nitroso functionality has been studied for its potential role in redox signaling pathways. Emerging research indicates that nitroso compounds can act as probes or modulators of cellular redox homeostasis, which is critical in various pathological conditions. The synthesis of 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has been optimized to ensure high yield and purity, making it a valuable starting material for further derivatization studies.

The carboxylic acid moiety at the 5-position provides a handle for further chemical modifications, such as esterification or amidation, which can tailor the pharmacokinetic properties of the compound. These modifications are essential for developing prodrugs or analogs with improved solubility and metabolic stability. Current research is focusing on exploring these modifications to enhance the bioavailability and target specificity of derivatives derived from 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid.

One of the most exciting developments in recent years is the application of 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid in preclinical models of neurodegenerative diseases. Preclinical studies have demonstrated that certain derivatives of this compound can modulate neurotransmitter release and receptor activity. These findings are particularly relevant given the increasing prevalence of neurodegenerative disorders worldwide. The nitroso group’s ability to interact with metal ions has also been explored as a potential therapeutic mechanism against oxidative stress-related diseases.

Synthetic methodologies have been refined to produce 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with high enantiopurity using asymmetric catalysis techniques. This is crucial because enantiomeric purity can significantly influence pharmacological outcomes due to differences in stereoselective binding to biological targets. The development of efficient synthetic routes not only facilitates research but also paves the way for large-scale production if clinical applications are realized.

The pharmacological profile of 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is still being thoroughly investigated. Initial studies suggest potential activity in inhibiting enzymes involved in inflammation and pain pathways. These findings align with broader trends in drug discovery where natural product-inspired molecules are being repurposed for therapeutic use. The unique combination of functional groups in this compound makes it a versatile scaffold for medicinal chemists seeking novel bioactive entities.

Future research directions include exploring the role of this compound in modulating immune responses and its potential as an anti-cancer agent. The ability to fine-tune its structure through chemical modifications offers a promising route to develop targeted therapies with minimal side effects. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.

In conclusion,8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 2624131-93-5) represents a fascinating example of how structural complexity can lead to novel biological activities. Its unique combination of functional groups and its relevance to current pharmaceutical research make it a compelling subject for further study. As our understanding of its properties grows, so too does its potential as a lead compound or building block for future therapeutics.

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